Dansyl-Tyr-Val-Gly TFA

Description

The Strategic Importance of Fluorescent Labels in Modern Biomolecular Research

Fluorescent labeling is a cornerstone of modern molecular biology and biotechnology, enabling the detailed study of biological processes at both the cellular and molecular levels. By attaching a fluorescent molecule, or fluorophore, to a biomolecule of interest, scientists can visualize, track, and quantify its behavior in real-time. labinsights.nl This technique offers several key advantages that have revolutionized biochemical research:

High Sensitivity: Fluorescent dyes are highly sensitive, allowing for the detection of biomolecules even at very low concentrations. labinsights.nlbaseclick.eu

Specificity: Through specific binding interactions, fluorescent probes can selectively label target molecules, minimizing background interference. labinsights.nl

Real-Time Visualization: Fluorescence microscopy enables the observation of dynamic cellular processes as they occur, providing invaluable insights into molecular movements and interactions. labinsights.nlnih.gov

Multiplexing Capabilities: By using different fluorophores with distinct spectral properties, researchers can simultaneously visualize multiple molecular targets, facilitating complex analyses. baseclick.eu

These attributes make fluorescent labeling a versatile tool with applications spanning genomics, proteomics, cell biology, and drug discovery. From tracking the localization of proteins within a cell to measuring enzyme kinetics, the ability to "light up" specific molecules has been instrumental in advancing our understanding of biological systems. nih.gov

The Role of Synthetic Peptides as Versatile Research Tools and Probes

Synthetic peptides have become increasingly vital in numerous areas of biological research. nih.gov These short chains of amino acids, constructed in the laboratory, offer a powerful and adaptable platform for investigating complex biological questions. nih.govnih.gov Their versatility stems from several key characteristics:

Mimicking Biological Function: Synthetic peptides can be designed to mimic specific regions of proteins, such as binding sites or enzyme active sites. deutscher-apotheker-verlag.demdpi.com This allows researchers to study molecular interactions in a controlled and isolated manner.

Probing Molecular Interactions: Peptides are frequently used as probes to investigate a wide range of molecular interactions, including those involved in immunological studies, structural analyses, and ligand-receptor binding. nih.govdeutscher-apotheker-verlag.de

Customizable Design: Advances in solid-phase peptide synthesis allow for the rapid and reliable creation of peptides with specific sequences and modifications. nih.govbeilstein-journals.org This enables the precise tailoring of probes for particular research applications.

High Purity and Characterization: Synthetic peptides can be produced with high purity, ensuring that observed effects are directly attributable to the designed molecule. nih.gov

The ability to create bespoke peptides has made them indispensable tools for dissecting the intricacies of protein function, signal transduction, and other fundamental biochemical processes. mdpi.com

Positioning of Dansyl-Tyr-Val-Gly (TFA) as a Pivotal Research Compound in Mechanistic and Interactional Studies

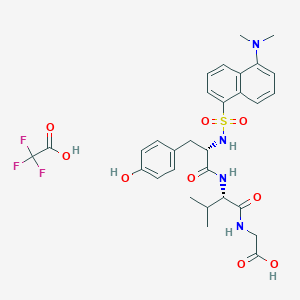

Dansyl-Tyr-Val-Gly (TFA) is a prime example of a synthetic peptide probe that combines the advantages of fluorescent labeling with the specificity of a peptide sequence. This compound consists of a three-amino-acid peptide (Tyrosine-Valine-Glycine) with a dansyl group attached to the N-terminus. The trifluoroacetate (B77799) (TFA) salt form enhances its solubility and stability for use in biochemical assays. smolecule.com

The dansyl group is a fluorescent tag that allows for the sensitive detection of the peptide. wikipedia.orgnih.gov The specific peptide sequence, Tyr-Val-Gly, is recognized as a substrate by certain enzymes, most notably peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidylglycine α-amidating monooxygenase (PAM). smolecule.comnih.gov This makes Dansyl-Tyr-Val-Gly (TFA) a crucial tool for studying the kinetics and mechanisms of these enzymes. smolecule.com

Researchers utilize Dansyl-Tyr-Val-Gly (TFA) in a variety of ways:

Enzyme Kinetics: As a substrate, it allows for the real-time monitoring of enzyme activity by tracking the formation of the product. smolecule.comnih.gov The fluorescence of the dansyl group can change upon enzymatic modification, providing a direct readout of the reaction rate. nih.govacs.org

Interaction Studies: The binding affinity of Dansyl-Tyr-Val-Gly (TFA) to its target enzymes can be quantified, providing insights into substrate specificity and the effects of structural modifications on binding. smolecule.com

Mechanistic Elucidation: By observing the enzymatic conversion of Dansyl-Tyr-Val-Gly, scientists can dissect the step-by-step mechanism of complex biochemical reactions. nih.govembopress.org For instance, it has been used to study the role of cofactors like ascorbate (B8700270) in enzyme function. nih.gov

The combination of its fluorescent properties and its role as a specific enzyme substrate has positioned Dansyl-Tyr-Val-Gly (TFA) as a pivotal compound for detailed mechanistic and interactional studies in biochemistry. smolecule.comcore.ac.uk

Interactive Data Table: Properties of Dansyl-Tyr-Val-Gly (TFA)

| Property | Description |

| Structure | A tripeptide (Tyr-Val-Gly) with an N-terminal dansyl group. |

| Fluorescent Tag | Dansyl group. |

| Peptide Sequence | Tyrosine-Valine-Glycine. |

| Counterion | Trifluoroacetate (TFA). |

| Primary Application | Fluorescent substrate for enzymes like PHM and PAM. |

| Research Areas | Enzyme kinetics, mechanistic studies, interactional analysis. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXBADECYWCQR-QHTHEMFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F3N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Design, Chemical Synthesis Methodologies, and Advanced Characterization of Dansyl Tyr Val Gly Tfa and Its Derivatives for Research Applications

Principles of Dansyl Fluorophore Integration into Peptide Architectures for Research Probes

The integration of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore into peptide structures is a well-established strategy for creating sensitive probes for research. The dansyl group's environmental sensitivity, characterized by changes in fluorescence intensity and emission wavelength in response to its local environment, makes it an ideal reporter group.

Optimization of Dansyl Group Positioning for Enhanced Spectroscopic Properties in Research

The positioning of the dansyl group within a peptide is critical for optimizing its spectroscopic properties for a given research application. Typically, the dansyl group is attached to the N-terminal amino group of the peptide. This placement ensures that the fluorophore is exposed and available to interact with the surrounding environment, which is crucial for its function as a reporter. The fluorescence of the dansyl moiety is highly dependent on the polarity of its microenvironment; in nonpolar environments, it exhibits strong fluorescence, while in polar, aqueous environments, its fluorescence is quenched. This property is exploited in assays where the binding of the dansylated peptide to a protein or other macromolecule results in a change in the local environment of the dansyl group, leading to a detectable change in fluorescence.

In the case of Dansyl-Tyr-Val-Gly, the dansyl group is attached to the N-terminus of the tyrosine residue. This strategic placement allows the fluorophore to report on interactions involving the entire peptide sequence without sterically hindering the C-terminal glycine (B1666218), which is often a critical recognition element for enzymes. Research has established the excitation and emission wavelengths for dansyl-labeled peptides, which are essential for designing fluorescence-based assays. For instance, in studies involving Dansyl-Tyr-Val-Gly, fluorescence can be monitored using an excitation wavelength of 365 nm and an emission wavelength of 558 nm.

The Influence of Peptide Sequence (Tyr-Val-Gly) on Biological Recognition and Research Utility

The peptide sequence Tyr-Val-Gly is not arbitrary; it is specifically designed for recognition by certain enzymes. A primary research application of Dansyl-Tyr-Val-Gly is as a substrate for peptidylglycine monooxygenase (PHM), an enzyme essential for the post-translational amidation of many neuroendocrine peptides. The Tyr-Val-Gly sequence mimics the C-terminal portion of pro-peptides that are substrates for PHM. The enzyme recognizes the glycine residue and catalyzes the hydroxylation of its alpha-carbon, which is the first step in the amidation process.

Advanced Chemical Synthesis Methodologies for Dansyl-Tyr-Val-Gly (TFA) and its Analogs

The synthesis of Dansyl-Tyr-Val-Gly (TFA) and its analogs is predominantly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids into a peptide chain.

Solid-Phase Peptide Synthesis Strategies for Dansyl-Labeled Constructs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing dansyl-labeled peptides. The general workflow involves the covalent attachment of the C-terminal amino acid (in this case, glycine) to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of N-terminally protected amino acids (valine, then tyrosine). Each cycle of amino acid addition involves two key steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the next amino acid in the sequence (coupling).

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. In this method, the N-terminus is protected by the base-labile Fmoc group, while the side chains of reactive amino acids (like the hydroxyl group of tyrosine) are protected by acid-labile groups such as tert-butyl. The dansyl group is typically introduced at the final step of the synthesis. After the complete peptide sequence (Tyr-Val-Gly) is assembled on the resin, the N-terminal Fmoc group of tyrosine is removed, and the free amino group is reacted with dansyl chloride in the presence of a base. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). This final cleavage step results in the desired Dansyl-Tyr-Val-Gly peptide as a TFA salt.

| SPPS Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the first amino acid (Fmoc-Gly-OH) to the resin. | DIPC/HOBt or HBTU/DIEA |

| Deprotection | Removal of the Fmoc group from the N-terminus. | 20% Piperidine in DMF |

| Coupling | Addition of the next Fmoc-protected amino acid (Fmoc-Val-OH, then Fmoc-Tyr(tBu)-OH). | DIPC/HOBt or HBTU/DIEA |

| Dansylation | Reaction of the N-terminal amine with dansyl chloride. | Dansyl chloride, DIEA in DMF |

| Cleavage & Deprotection | Cleavage from the resin and removal of side-chain protecting groups. | 95% Trifluoroacetic acid (TFA) |

Directed Modifications and Derivatization Techniques for Tailored Research Applications

The core Dansyl-Tyr-Val-Gly structure can be modified to create a diverse range of research tools. These modifications can be introduced during or after solid-phase synthesis. For instance, amino acid analogs can be incorporated into the peptide sequence to probe structure-activity relationships. The valine residue could be replaced with other hydrophobic amino acids to assess their impact on enzyme recognition.

Furthermore, the dansyl group itself can be replaced with other fluorophores to tune the spectroscopic properties of the probe for specific applications, such as fluorescence resonance energy transfer (FRET) assays. In a FRET-based assay, a donor fluorophore is paired with an acceptor molecule (a quencher or another fluorophore). Cleavage of the peptide by a protease separates the donor and acceptor, resulting in a measurable change in fluorescence. While Dansyl-Tyr-Val-Gly is not a classic FRET probe, the principles of its design can be extended to create such tools by incorporating an appropriate quencher into the peptide sequence.

Rigorous Analytical Characterization Techniques Employed for Dansyl-Tyr-Val-Gly (TFA) in Research Contexts

To ensure the purity and identity of synthesized Dansyl-Tyr-Val-Gly (TFA), a combination of analytical techniques is employed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods for characterization.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying the crude peptide after synthesis and for assessing its purity. The dansyl group's hydrophobicity significantly contributes to the retention of the peptide on a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to elute the peptide. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at ~220 nm and/or fluorescence (Ex: 365 nm, Em: 558 nm) |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for ionizing peptides for MS analysis. The measured mass should correspond to the calculated theoretical mass of Dansyl-Tyr-Val-Gly.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion corresponding to the protonated Dansyl-Tyr-Val-Gly molecule is selected and fragmented. The resulting fragment ions provide sequence information. A characteristic and often dominant fragment ion for dansylated peptides is observed at m/z 170.0964, corresponding to the dimethylaminonaphthalene cation. Other signature fragment ions arise from the cleavage of the peptide backbone (b- and y-ions) and from the dansyl group itself. This detailed fragmentation pattern serves as a definitive fingerprint for the compound.

| Mass Spectrometry Data | Dansyl-Tyr-Val-Gly |

| Molecular Formula | C28H34N4O7S |

| Calculated Molecular Weight | 570.66 g/mol |

| Observed [M+H]+ | m/z 571.22 |

| Characteristic MS/MS Fragments | m/z 170.10 (Dansyl group), b- and y-ions corresponding to the peptide sequence |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Dansyl-Tyr-Val-Gly (TFA) and for monitoring the progress of its synthesis and subsequent reactions. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation of this and similar dansylated peptides.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of a silica support functionalized with C8 or C18 alkyl chains. A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile, is used to elute the compounds. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is critical. TFA serves to suppress the ionization of free silanol groups on the stationary phase and provides a counterion for the basic groups in the peptide, thereby improving peak shape and resolution.

A typical analytical method for Dansyl-Tyr-Val-Gly would involve a gradient elution, where the concentration of the organic solvent is gradually increased over time. This allows for the efficient separation of the target peptide from impurities, which may include unreacted starting materials, byproducts of the dansylation reaction, or deletion sequences from solid-phase peptide synthesis. The dansyl group's inherent fluorescence allows for highly sensitive detection using a fluorescence detector, with excitation and emission wavelengths typically set around 330-360 nm and 510-540 nm, respectively. Ultraviolet (UV) detection is also possible due to the absorbance of the dansyl and aromatic tyrosine moieties.

Table 1: Illustrative HPLC Method Parameters for Dansyl-Tyr-Val-Gly (TFA) Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 525 nm) or UV (254 nm) |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development; optimization may be required based on the specific instrumentation and sample matrix.

Mass Spectrometry-Based Methods for Structural Verification and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive structural verification of Dansyl-Tyr-Val-Gly (TFA) and for its sensitive quantification in complex biological matrices. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

For structural verification, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, is employed to determine the accurate mass of the protonated molecule ([M+H]⁺). This experimental mass is then compared to the theoretical exact mass of Dansyl-Tyr-Val-Gly to confirm its elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) is used to further elucidate the peptide's sequence and confirm the site of dansylation. In a typical collision-induced dissociation (CID) experiment, the precursor ion corresponding to Dansyl-Tyr-Val-Gly is isolated and fragmented. The resulting product ions provide sequence-specific information. The dansyl group itself can influence the fragmentation pattern, often promoting the formation of specific fragment ions.

Characteristic fragment ions for dansylated peptides include those arising from the dansyl moiety itself, such as the dimethylaminonaphthalene cation at m/z 170.10 and the dansyl cation at m/z 234.06. Additionally, fragmentation along the peptide backbone results in the formation of b- and y-type ions. The presence of the N-terminal dansyl group can enhance the formation of b-ions, aiding in sequence determination.

Table 2: Predicted Major MS/MS Fragment Ions for Dansyl-Tyr-Val-Gly

| Ion Type | Sequence | Calculated m/z |

| [M+H]⁺ | Dansyl-Tyr-Val-Gly | 571.23 |

| b₁ | Dansyl | 234.06 |

| b₂ | Dansyl-Tyr | 397.12 |

| b₃ | Dansyl-Tyr-Val | 496.20 |

| y₁ | Gly | 76.04 |

| y₂ | Val-Gly | 175.12 |

| y₃ | Tyr-Val-Gly | 338.18 |

| Dansyl Fragment | Dimethylaminonaphthalene | 170.10 |

The m/z values are for the monoisotopic singly charged ions. The presence of the TFA counterion (mass 114.02) is not typically observed in the positive ion mass spectrum as it is a volatile acid that dissociates in the ion source.

For quantitative analysis, LC-MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions that are unique to Dansyl-Tyr-Val-Gly. This targeted approach allows for the accurate quantification of the peptide in complex mixtures, such as cell lysates or plasma, even at very low concentrations.

Applications of Dansyl Tyr Val Gly Tfa in Enzymatic Reaction Mechanism Elucidation and Kinetic Investigations

Dansyl-Tyr-Val-Gly (TFA) as a Canonical Substrate for Peptidylglycine Monooxygenase (PHM/PAM) Studies

Dansyl-Tyr-Val-Gly (TFA) is widely recognized as a canonical substrate for studying Peptidylglycine Monooxygenase (PHM), the catalytic domain of the bifunctional PAM enzyme. medchemexpress.comnih.gov PHM catalyzes the initial and rate-limiting step in the C-terminal amidation of bioactive peptides, a post-translational modification essential for their stability and biological activity. nih.govresearchgate.net The enzyme facilitates the stereospecific hydroxylation of the α-carbon of the C-terminal glycine (B1666218) residue. researchgate.net

The suitability of Dansyl-Tyr-Val-Gly as a model substrate stems from the attached dansyl group. This fluorescent label enables researchers to easily monitor the substrate's conversion to its hydroxylated product using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This allows for precise quantification of enzymatic activity and detailed kinetic analysis.

Elucidation of the Enzymatic Catalytic Mechanism of PHM/PAM using Dansyl-Tyr-Val-Gly (TFA)

The catalytic mechanism of PHM is complex, involving two copper atoms, Cu(A) and Cu(B) (also referred to as CuH and CuM), separated by a distance of approximately 11 Å within the enzyme's active site. nih.govresearchgate.net The reaction requires molecular oxygen and a reductant, typically ascorbate (B8700270), to hydroxylate the glycine residue. researchgate.netresearchgate.net Dansyl-Tyr-Val-Gly has been instrumental in dissecting this mechanism.

Studies using this substrate have helped confirm a proposed mechanism where the binding of the peptidylglycine substrate is a prerequisite for the activation of molecular oxygen, which then facilitates electron transfer between the two copper sites. researchgate.netnih.gov The substrate itself may form part of the pathway for this long-range electron transfer, a critical step for catalysis. researchgate.net

Hydroxylation: The PHM domain catalyzes the copper- and ascorbate-dependent hydroxylation of the glycine's α-carbon, producing a peptidyl-α-hydroxyglycine intermediate. researchgate.net

Amidation: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves this intermediate to yield the final amidated peptide and glyoxylate (B1226380). researchgate.net

Using Dansyl-Tyr-Val-Gly, researchers can specifically investigate the initial hydroxylation step. By employing analytical methods such as HPLC, the fluorescently tagged substrate (Dansyl-Tyr-Val-Gly) can be clearly separated from its hydroxylated product (Dansyl-Tyr-Val-α-hydroxyglycine). nih.gov This separation allows for direct measurement of the PHM domain's activity and helps in understanding how factors like substrate concentration, pH, and cofactor availability affect this crucial first step of the amidation pathway.

Comprehensive Steady-State Kinetic Analysis of PHM/PAM Activity with Dansyl-Tyr-Val-Gly (TFA)

In steady-state kinetics, the rate of product formation is measured under conditions where the concentration of the enzyme-substrate complex remains constant over time. Dansyl-Tyr-Val-Gly is an excellent substrate for these analyses due to the ease of detecting its fluorescent product, which allows for continuous or quenched-flow monitoring of the reaction progress.

By measuring the initial reaction rates at various concentrations of Dansyl-Tyr-Val-Gly, key Michaelis-Menten parameters can be determined. These parameters provide fundamental insights into the enzyme's catalytic efficiency and its affinity for the substrate.

| Parameter | Description | Significance for PHM with Dansyl-Tyr-Val-Gly |

| K_m | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max. | A K_m value of 5 μM has been reported for Dansyl-Tyr-Val-Gly, indicating a high affinity of the PHM enzyme for this substrate. nih.gov |

| V_max | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the upper limit of the hydroxylation rate under specific conditions (e.g., enzyme concentration, temperature, pH). |

| k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time (V_max / [Enzyme]). | A direct measure of the catalytic efficiency of a single PHM enzyme molecule. |

This table provides a definition of key kinetic parameters and a reported value for the K_m of Dansyl-Tyr-Val-Gly with PHM.

Unraveling Pre-Steady-State Reaction Dynamics and Transient Intermediate Formation

Using rapid-mixing techniques like chemical quench-flow and stopped-flow, researchers have studied the pre-steady-state reaction of PHM with Dansyl-Tyr-Val-Gly. nih.govnih.gov In these experiments, the enzyme and substrate are mixed rapidly, and the reaction is stopped (quenched) after very short time intervals (milliseconds). nih.gov The amount of the fluorescent hydroxylated product is then quantified by HPLC.

A key finding from these studies is that the hydroxylation of Dansyl-Tyr-Val-Gly is extremely fast, with an observed rate (k_obs) of 150 s⁻¹ in the absence of excess ascorbate. nih.gov However, this initial burst of product formation is surprisingly substoichiometric, accounting for less than 15% of the total enzyme concentration. nih.govnih.gov Product generation increases significantly to a maximum of about 70% only in the presence of increasing concentrations of the ascorbate cosubstrate. nih.gov This finding suggests that ascorbate plays a dual role: not only does it provide the necessary reducing equivalents for the reaction, but it also appears to act as an activator, possibly by inducing a conformational change that transitions the enzyme from an inactive to an active state. nih.govacs.org

In-depth Studies of Enzyme-Substrate Binding Affinity and Specificity

Dansyl-Tyr-Val-Gly (TFA) serves as an effective substrate for examining the binding affinity and specificity of the PHM/PAM enzyme complex. The steady-state kinetic parameter, the apparent Michaelis constant (KM,app), for N-dansyl-Tyr-Val-Gly with PAM has been determined to be 2.7 ± 0.4 μM, indicating a reasonably high affinity of the enzyme for this substrate. The tyrosine and valine residues in the substrate play a significant role in its recognition and binding by the enzyme's active site.

While comprehensive studies detailing the systematic modification of each residue in Dansyl-Tyr-Val-Gly and the resulting impact on PHM/PAM binding are not extensively documented, broader research into the substrate preferences of PHM provides valuable insights. The enzyme exhibits a preference for substrates with a penultimate hydrophobic amino acid residue. This suggests that alterations to the valine at the penultimate position would likely have a significant effect on binding affinity.

For instance, replacing the penultimate valine with other hydrophobic residues such as phenylalanine or isoleucine would be expected to yield substrates that are also efficiently processed by PHM. Conversely, substitution with a hydrophilic or charged amino acid would likely decrease the binding affinity and turnover rate. Similarly, modifications to the tyrosine residue could also influence binding, although the penultimate residue is generally considered a more critical determinant of substrate recognition. Further detailed kinetic analysis with a series of Dansyl-Tyr-X-Gly and Dansyl-X-Val-Gly analogs would be necessary to fully elucidate the specific contributions of each residue to the binding affinity.

Comparative studies have highlighted the substrate specificity of PHM/PAM. The enzyme demonstrates a clear preference for peptides with a C-terminal glycine residue, which is an absolute requirement for the amidation reaction. The nature of the amino acid at the penultimate position is a key determinant of the enzyme's catalytic efficiency.

Characterization of Enzymatic Inhibition Mechanisms using Dansyl-Tyr-Val-Gly (TFA)

Dansyl-Tyr-Val-Gly (TFA) is a valuable tool for characterizing the mechanisms of PHM/PAM inhibitors. Its fluorescent nature allows for a continuous and sensitive assay to monitor the rate of product formation, making it well-suited for high-throughput screening of potential inhibitors and for detailed kinetic studies of inhibition. By measuring the enzymatic activity in the presence of varying concentrations of an inhibitor, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (e.g., Ki or IC50) can be determined.

While specific studies that utilize Dansyl-Tyr-Val-Gly (TFA) to exclusively characterize a wide range of inhibitors are not extensively detailed, the principles of its application are well-established in enzyme kinetics. For instance, in a competitive inhibition study, the presence of the inhibitor would lead to an apparent increase in the KM for Dansyl-Tyr-Val-Gly, while the Vmax would remain unchanged. This would be observed as a change in the slope of the Lineweaver-Burk plot. The fluorescent signal from the dansyl group provides a direct and convenient readout for these kinetic measurements.

Investigation of Cofactor Dependence and Environmental Modulators on PHM/PAM Catalysis

The catalytic activity of PHM/PAM is highly dependent on specific cofactors and is sensitive to environmental conditions such as pH. Dansyl-Tyr-Val-Gly (TFA) has been instrumental in elucidating these dependencies.

The Critical Role of Ascorbate in Enzyme Activation and Electron Transfer Processes

Ascorbate is an essential cofactor for the PHM component of the PAM enzyme. It acts as a reducing agent, providing the two electrons necessary to reduce the two copper atoms at the active site of PHM from Cu(II) to the catalytically active Cu(I) state. This reduction is a prerequisite for the binding of molecular oxygen and the subsequent hydroxylation of the glycine residue of the substrate.

Studies using Dansyl-Tyr-Val-Gly as a substrate have demonstrated that the rate of product formation is directly dependent on the concentration of ascorbate. In the absence of ascorbate, there is no significant enzymatic activity. Pre-steady-state kinetic analyses have further revealed that ascorbate and the peptide substrate work in concert to induce a conformational change in the enzyme, transitioning it from an inactive to an active state. The addition of ascorbate leads to a concentration-dependent increase in the stoichiometry of product formation. Saturation kinetics are observed with respect to ascorbate, indicating that it binds to the enzyme to facilitate the reduction process.

Ascorbate Dependence of Product Formation

| Ascorbate Concentration (mM) | Product Formation (%) |

|---|---|

| 0 | <15 |

| 0.5 | ~40 |

| 1.0 | ~55 |

| 2.0 | ~70 |

pH-Dependent Conformational Transitions of PHM/PAM Influencing Dansyl-Tyr-Val-Gly (TFA) Turnover

The enzymatic turnover of Dansyl-Tyr-Val-Gly by PHM/PAM is significantly influenced by pH. The pH-activity profile of the enzyme is complex and can be affected by the buffer system used. In sulfonic acid buffers, the enzyme exhibits a pH optimum around 5.8. The activity decreases at higher pH values, becoming nearly inactive above pH 9. This pH dependence is primarily attributed to changes in the maximum velocity (kcat), while the Michaelis constant for Dansyl-Tyr-Val-Gly (Km) remains largely independent of pH in the range of 5 to 8.

The changes in enzymatic activity with pH have been correlated with conformational changes at the active site, specifically involving a methionine residue (Met314) coordinated to one of the copper atoms. X-ray absorption spectroscopy studies have shown a transition from a tightly bound, inactive "met-on" conformation to a more flexible, active "met-off" conformation. The pKa for this transition aligns with the pH-dependent changes in catalytic activity, indicating that the protonation state of key residues influences the enzyme's conformation and, consequently, its ability to process the Dansyl-Tyr-Val-Gly substrate. In acetate-containing buffers, the pH maximum shifts to 7.0, suggesting that buffer components can also influence the enzyme's ionization states and activity.

pH-Activity Profile of PHM with Dansyl-Tyr-Val-Gly

| Buffer System | pH Optimum | Key pKa Values |

|---|---|---|

| Sulfonic Acid | 5.8 | 4.6, 6.8, 8.2 |

| Acetate-containing | 7.0 | 5.8, 8.3 |

Methodological Advancements in Coupled Enzymatic Assays for Product Quantification

The utility of Dansyl-Tyr-Val-Gly (TFA) extends to advanced methodological approaches for quantifying enzymatic products, particularly through the design of coupled enzymatic assays. This technique is especially relevant for the two-step enzymatic process of peptide amidation, which involves the sequential action of peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidylamidoglycolate lyase (PAL). In this system, PHM first hydroxylates the glycine residue of a substrate like Dansyl-Tyr-Val-Gly, producing Dansyl-Tyr-Val-α-hydroxyglycine. Subsequently, PAL catalyzes the breakdown of this intermediate into the final amidated peptide (Dansyl-Tyr-Val-NH₂) and glyoxylate. researchgate.netnih.govresearchgate.net

While direct high-performance liquid chromatography (HPLC) methods are commonly used to separate and quantify the fluorescent Dansyl-Tyr-Val-Gly substrate from its hydroxylated product, coupled assays offer a potential alternative for high-throughput screening and real-time kinetic analysis without the need for chromatographic separation. nih.gov The development of such assays often involves monitoring the appearance of a product from the second reaction. In the case of the PHM-PAL coupled system, this could theoretically involve the quantification of either the amidated peptide or the glyoxylate by-product.

Although specific, detailed protocols for a fluorescence-based coupled assay using Dansyl-Tyr-Val-Gly and PAL for high-throughput quantification are not extensively documented in publicly available literature, the foundational principles for such an assay are well-established in enzymology. A hypothetical advanced coupled assay could involve a third enzyme that acts on the glyoxylate produced by PAL, leading to a change in absorbance or fluorescence, thus providing a continuous spectrophotometric or fluorometric readout. This approach circumvents the need to directly measure the dansylated peptide.

The table below illustrates the kinetic parameters for the individual enzymes involved in the peptide amidation pathway, which are crucial for designing an efficient coupled assay. The substrate concentrations and enzyme activities would need to be carefully optimized to ensure that the first reaction (catalyzed by PHM) is the rate-limiting step, allowing for accurate determination of its kinetics.

Table 1: Kinetic Parameters of Enzymes in the Peptide Amidation Pathway

| Enzyme | Substrate | Kinetic Parameter | Reported Value |

|---|---|---|---|

| Peptidylglycine α-hydroxylating monooxygenase (PHM) | Ac-L-Phe-Gly | KI | 45 µM |

| Peptidylglycine α-hydroxylating monooxygenase (PHM) | Ac-D-Phe-Gly | KI | > 700-fold higher than Ac-L-Phe-Gly |

| Peptidylamidoglycolate lyase (PGL/PAL) | Ac-L-Phe-α-hydroxy-Gly | Facile enzymatic conversion | |

| Peptidylamidoglycolate lyase (PGL/PAL) | Ac-D-Phe-α-hydroxy-Gly | Facile enzymatic conversion |

Note: The data in the table is derived from studies using acetylated dipeptide substrates, which serve as models to understand the stereospecificity and kinetics of the enzymes. nih.gov While direct kinetic values for Dansyl-Tyr-Val-Gly in a coupled assay are not provided, these data highlight the substrate specificity that is a critical consideration in assay development.

The advancement in coupled enzymatic assays is moving towards fluorescence-based methods that offer high sensitivity and are amenable to high-throughput screening formats. nih.govbiorxiv.org For the PHM-PAL system, future developments may involve engineering PAL or a subsequent coupling enzyme to produce a more readily detectable signal, or the use of novel fluorogenic probes that react specifically with one of the final products. Such advancements would be invaluable for the discovery of novel inhibitors or modulators of the peptide amidation pathway.

Advanced Fluorescence Based Methodologies and Biological Applications of Dansyl Tyr Val Gly Tfa

Real-Time Fluorescence Monitoring Techniques for Biochemical Reaction Progress

The fluorescent properties of Dansyl-Tyr-Val-Gly (TFA) make it a valuable tool for the real-time monitoring of biochemical reactions, particularly in the field of enzyme kinetics. smolecule.comjasco-global.com The dansyl group, a well-established fluorescent label, is sensitive to its local environment, often exhibiting changes in fluorescence intensity and emission wavelength upon binding to a protein or undergoing enzymatic modification. nih.govnih.gov This sensitivity allows researchers to continuously track the progress of a reaction without the need for cumbersome separation steps.

One primary application is in studying enzyme activity. jasco-global.com When Dansyl-Tyr-Val-Gly (TFA) acts as a substrate for an enzyme, such as peptidylglycine monooxygenase, its cleavage or modification can lead to a detectable change in its fluorescence signal. smolecule.com For instance, the hydrolysis of a dansylated peptide by a protease can alter the environment of the dansyl group, resulting in a measurable shift in fluorescence. datapdf.com By monitoring this change over time, researchers can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). jasco-global.com Stopped-flow fluorescence techniques can be employed to study the rapid, pre-steady-state kinetics of such reactions, providing detailed insights into the catalytic mechanism. datapdf.com

The fluorescence changes observed can arise from several phenomena. These include direct changes in the quantum yield of the dansyl group as it moves from the hydrophobic environment of an enzyme's active site to the aqueous solvent, or through processes like Fluorescence Resonance Energy Transfer (FRET) if the protein contains suitable residues like tryptophan. datapdf.com The progress of the reaction can be plotted as fluorescence intensity versus time, and the initial velocity of the reaction can be calculated from the slope of this curve at the beginning of the reaction. jasco-global.com

Table 1: Methods for Monitoring Biochemical Reactions with Dansyl-Tyr-Val-Gly (TFA)

| Technique | Principle | Information Gained |

| Steady-State Fluorescence Spectroscopy | Measures the change in fluorescence intensity or emission wavelength as the substrate is converted to product. smolecule.comdatapdf.com | Reaction rates, enzyme activity, Michaelis-Menten kinetics (Km, Vmax). jasco-global.com |

| Stopped-Flow Fluorescence | Rapidly mixes enzyme and substrate to monitor fast, pre-steady-state fluorescence changes. datapdf.com | Detailed mechanistic insights, individual rate constants of reaction steps. |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separates the fluorescent substrate from the product(s) over time, allowing for quantification of each. smolecule.com | Substrate consumption and product formation rates, reaction kinetics. |

Cellular Uptake and Intracellular Trafficking Investigations of Peptides Using Dansyl-Tyr-Val-Gly (TFA)

The inherent fluorescence of Dansyl-Tyr-Val-Gly (TFA) enables its use in studying the mechanisms of peptide entry into living cells and their subsequent movement within intracellular compartments. smolecule.com Understanding cellular uptake and trafficking is crucial for the development of peptide-based therapeutics and for elucidating fundamental biological processes. nih.gov

By incubating live cells with Dansyl-Tyr-Val-Gly (TFA), researchers can use fluorescence microscopy to visualize its internalization. smolecule.comaltabioscience.com This allows for the real-time observation of the peptide's journey, from its initial interaction with the cell membrane to its accumulation in specific organelles. nih.gov Different uptake mechanisms, such as endocytosis, can be investigated by observing the localization of the fluorescent peptide in endosomes and lysosomes over time. nih.govacs.org

Visualization and Tracking of Fluorescently Labeled Peptides and Proteins in Live-Cell Environments

The ability to visualize and track molecules within the complex and dynamic environment of a living cell is fundamental to modern cell biology. acs.orgnih.gov Dansyl-Tyr-Val-Gly (TFA), as a fluorescently labeled peptide, can be visualized using various advanced microscopy techniques to provide insights into its localization and dynamic behavior. smolecule.comaltabioscience.com

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for this purpose, as it provides excellent optical sectioning, allowing researchers to generate high-resolution, three-dimensional images of the peptide's distribution within specific cellular compartments or organelles. altabioscience.com This technique minimizes out-of-focus fluorescence, resulting in clearer images compared to conventional widefield microscopy. For tracking the movement of the peptide over time, live-cell imaging setups are employed, where cells are maintained in a controlled environment on the microscope stage. addgene.org Time-lapse imaging can reveal the pathways and kinetics of the peptide's transport through the cell. nih.gov

Video Intensification Microscopy (VIM) is another technique that enhances the detection of low-level fluorescence signals, enabling the visualization of labeled molecules for extended periods without significant photobleaching or phototoxicity to the live cells. nih.gov This is particularly useful for tracking slow cellular processes or the fate of peptides over many hours. nih.gov These visualization techniques, applied to peptides like Dansyl-Tyr-Val-Gly (TFA), are instrumental in mapping the internal organization of cells and understanding how peptides are transported to their sites of action. addgene.org

Fluorescence Spectroscopy-Based Studies of Biomolecular Interactions

Fluorescence spectroscopy is a highly sensitive method for studying the interactions between biomolecules, such as the binding of a peptide to a protein. The dansyl group in Dansyl-Tyr-Val-Gly (TFA) acts as an extrinsic fluorescent probe whose spectral properties are often perturbed upon binding to a larger molecule. nih.govmdpi.com This perturbation can be used to detect and quantify binding events.

When the dansyl-labeled peptide binds to a protein, the dansyl group may move into a more nonpolar, hydrophobic environment within the protein's binding pocket. This change in environmental polarity typically leads to an increase in fluorescence quantum yield (brightness) and a blue shift (a shift to a shorter wavelength) in the emission maximum. nih.govnih.gov By titrating the protein into a solution of the fluorescent peptide and monitoring these spectral changes, a binding curve can be generated. From this curve, key thermodynamic parameters such as the binding affinity (dissociation constant, Kd) can be determined. nih.govresearchgate.net This approach provides a direct and non-radioactive method to study protein-peptide interactions. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited-state energy of the donor is non-radiatively transferred to the acceptor. altabioscience.com This phenomenon occurs only when the donor and acceptor are in close proximity (typically 1-10 nm), making FRET a "molecular ruler" for studying biomolecular interactions. hahnlab.com

The dansyl group can function as a FRET donor when paired with a suitable acceptor fluorophore. Its emission spectrum overlaps with the absorption spectra of acceptors like fluorescein (B123965) and rhodamine. hahnlab.com Alternatively, dansyl can act as an acceptor for donors with higher energy emissions, such as the intrinsic fluorescence of tryptophan residues in a protein. datapdf.com

In a typical FRET application, Dansyl-Tyr-Val-Gly (TFA) could be used to study its binding to a protein containing a tryptophan residue near the binding site. Upon binding, the close proximity of the tryptophan (donor) and the dansyl group (acceptor) would enable FRET, leading to quenching of the tryptophan fluorescence and sensitized emission from the dansyl group. datapdf.com This change in fluorescence signal provides a sensitive readout of the binding event. FRET-based assays are homogeneous and can be used to monitor dynamic interactions in real-time. altabioscience.com

Table 2: Potential FRET Pairs Involving the Dansyl Group

| FRET Role of Dansyl | Potential Partner | Principle of Detection |

| Acceptor | Tryptophan (in protein) | Quenching of intrinsic protein fluorescence upon peptide binding. datapdf.com |

| Donor | Fluorescein, Rhodamine | Quenching of dansyl fluorescence and sensitized emission of the acceptor upon interaction. hahnlab.com |

Fluorescence anisotropy, or fluorescence polarization, is a powerful technique for studying binding events in solution. nih.govnih.gov The principle is based on the rotational diffusion of a fluorescent molecule. Smaller molecules, like a free peptide, tumble rapidly in solution, leading to significant depolarization of emitted light and a low anisotropy value. When the fluorescent peptide binds to a much larger protein, its rate of tumbling slows dramatically. This slower rotation results in less depolarization of the emitted light and a higher anisotropy value. nih.gov

Dansyl-Tyr-Val-Gly (TFA) is well-suited for such assays. The dansyl fluorophore has a sufficiently long fluorescence lifetime to be sensitive to changes in rotational motion upon binding. rsc.org To determine the binding affinity, the labeled peptide is titrated with increasing concentrations of the target protein, and the fluorescence anisotropy is measured at each point. The resulting data can be fitted to a binding isotherm to calculate the dissociation constant (Kd). nih.gov

This method is particularly advantageous because it is a homogeneous assay that can be performed in real-time and is less susceptible to artifacts like inner filter effects that can affect simple intensity measurements. hzdr.de Competition assays can also be designed where an unlabeled compound competes with the dansyl-labeled peptide for binding to the protein, causing a decrease in anisotropy. researchgate.net This format is widely used in high-throughput screening for drug discovery. nih.gov

Table 3: Fluorescence Anisotropy Assay Parameters

| Parameter | Description | Typical Observation for Binding |

| Anisotropy (r) | A measure of the depolarization of fluorescence emission. nih.gov | Increases as the small fluorescent peptide binds to a large protein. nih.gov |

| Dissociation Constant (Kd) | A measure of the binding affinity between the peptide and the protein. | Calculated by fitting the change in anisotropy to a binding model. nih.gov |

| Z'-factor | A statistical parameter used to assess the quality of a high-throughput screening assay. | Values > 0.5 indicate a robust assay suitable for screening. hzdr.de |

Development of Dansyl-Tyr-Val-Gly (TFA) as a Sensing Element in Fluorescent Biosensors

The modular nature of peptides and the environmental sensitivity of fluorescent dyes make peptide-fluorophore conjugates like Dansyl-Tyr-Val-Gly (TFA) excellent candidates for the development of fluorescent biosensors. rsc.orgresearchgate.netrsc.org A biosensor is a device that detects a specific molecular event, such as binding to a target protein or a change in the local environment, and transduces it into an interpretable signal, in this case, a change in fluorescence. rsc.org

Dansyl-Tyr-Val-Gly (TFA) can be engineered to act as the sensing element in a biosensor designed to detect a specific protein, such as a kinase or a receptor. purdue.edu The peptide sequence (Tyr-Val-Gly) provides the molecular recognition capability, determining the specificity of the biosensor for its target. The dansyl group serves as the signal transducer. Upon binding of the biosensor to its target protein, the change in the microenvironment around the dansyl moiety results in a change in its fluorescence properties (intensity, wavelength, or anisotropy), signaling the presence of the target. nih.govrsc.org

For example, a biosensor incorporating this peptide could be designed to detect a protein tyrosine kinase. purdue.edu If the tyrosine residue in the peptide is phosphorylated by the kinase, this could induce a conformational change or alter the local charge environment, which would, in turn, be reported by a change in the dansyl fluorescence. The flexibility in designing peptide sequences allows for the creation of highly specific and selective biosensors for a wide range of biological targets. rsc.orgnih.gov

Design and Implementation of Dansyl-Based Probes for Specific Analyte Detection (e.g., metal ions)

The development of fluorescent probes for the selective detection of specific analytes, such as metal ions, is a significant area of research in analytical chemistry and biology. The dansyl group, a widely used fluorophore, has been integral to the design of these chemosensors due to its sensitivity to the local environment. When conjugated to peptides, such as the Tyr-Val-Gly sequence, the resulting molecule can be engineered to act as a selective sensor for metal ions.

The fundamental design principle of these probes involves the linkage of the dansyl fluorophore to a peptide backbone that also serves as a recognition unit for the target analyte. The peptide sequence can be rationally designed to include specific amino acid residues that act as binding sites or chelators for the metal ion of interest. The interaction between the peptide and the metal ion induces a conformational change in the probe, which in turn alters the photophysical properties of the dansyl group, leading to a detectable change in fluorescence.

Several strategies are employed in the design of dansyl-based peptide probes for metal ion detection:

Turn-On Sensing: In this approach, the probe is initially non-fluorescent or weakly fluorescent. Upon binding to the target metal ion, a significant enhancement in fluorescence intensity is observed. This "turn-on" response is often achieved by mechanisms such as the inhibition of photoinduced electron transfer (PET) quenching.

Turn-Off Sensing: Conversely, a "turn-off" sensor exhibits strong initial fluorescence that is quenched upon interaction with the analyte. This quenching can occur through various mechanisms, including energy transfer or the formation of a non-fluorescent complex.

Ratiometric Sensing: Ratiometric probes display a shift in the wavelength of maximum fluorescence emission upon binding to the analyte. By measuring the ratio of fluorescence intensities at two different wavelengths, a more robust and reliable detection method is achieved, as it is less susceptible to fluctuations in probe concentration or excitation intensity.

The selectivity of these probes is determined by the specific amino acid sequence of the peptide. Different amino acids have varying affinities for different metal ions. For example, residues containing sulfur (cysteine, methionine) or nitrogen (histidine) in their side chains are often incorporated to selectively bind to heavy and transition metal ions.

The implementation of these probes involves synthesizing the dansyl-peptide conjugate, often using solid-phase peptide synthesis techniques. The synthesized probe is then characterized to determine its photophysical properties in the absence and presence of various metal ions. Key performance metrics that are evaluated include:

Selectivity: The ability of the probe to respond to the target metal ion in the presence of other potentially interfering ions.

Sensitivity: The lowest concentration of the metal ion that can be reliably detected (limit of detection, LOD).

Binding Affinity: The strength of the interaction between the probe and the metal ion, often quantified by the association or binding constant.

Stoichiometry: The ratio in which the probe and the metal ion bind to each other.

While specific research on Dansyl-Tyr-Val-Gly as a metal ion probe is not extensively documented, the principles of probe design can be applied to this tripeptide. The tyrosine residue, with its hydroxyl group, and the amide bonds of the peptide backbone could potentially serve as binding sites for certain metal ions. Further modifications, such as the incorporation of a stronger chelating amino acid, could enhance its sensing capabilities.

The following table summarizes the performance of various dansyl-based peptide probes for the detection of different metal ions, illustrating the versatility of this class of fluorescent sensors.

| Probe | Target Ion | Response Type | Detection Limit | Binding Constant (K a ) | Stoichiometry (Probe:Ion) | Reference |

| Dansyl-Glu-Pro-Gly-Cys | Cd 2+ | Turn-on | 45 nM | 5.18 × 10 10 M -2 | 2:1 | |

| Dansyl-Methionine-Histidine | Ag + | Turn-on | - | - | - | |

| Dansyl-Methionine-Histidine | Hg 2+ | Ratiometric | - | - | - | |

| Dansyl-Methionine-Histidine | Cu 2+ | Turn-off | 95 nM | - | - | |

| Dansyl-Glycyl-L-Glutamine | Cu 2+ | Turn-off | 1.52 µM | 0.78 × 10 4 M -1 | 1:1 |

Analytical and Bioanalytical Techniques Employing Dansyl Tyr Val Gly Tfa for Research Quantification

Optimization and Application of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique for the analysis of Dansyl-Tyr-Val-Gly (TFA). The inherent fluorescence of the dansyl moiety allows for highly sensitive and selective detection, making it ideal for tracking the peptide in complex biological mixtures. researchgate.net The dansyl group absorbs light in the ultraviolet region and emits it in the visible region, with typical excitation and emission wavelengths around 324 nm and 559 nm, respectively. researchgate.net This significant Stokes shift minimizes background interference and enhances detection sensitivity.

HPLC methods are adept at separating the substrate, Dansyl-Tyr-Val-Gly, from its enzymatic products. smolecule.com For instance, in assays for peptidylglycine monooxygenase, HPLC can effectively resolve the original substrate from its hydroxylated and amidated products. smolecule.com This separation is typically achieved using reversed-phase chromatography, where the different polarities of the substrate and its modified products lead to distinct retention times on a C8 or C18 column. researchgate.net

The quantification of these separated compounds is accomplished by integrating the area under each peak in the chromatogram obtained from the fluorescence detector. The high sensitivity of fluorescence detection enables the measurement of analytes at sub-picomole levels, which is crucial when working with low enzyme concentrations or studying reaction kinetics in detail. nih.gov

Table 1: Typical HPLC Parameters for Dansyl-Peptide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | Elutes compounds with varying polarities at different times. |

| Detection | Fluorescence Detector | Provides high sensitivity and selectivity for dansylated compounds. |

| Excitation λ | ~320-340 nm | Excites the dansyl fluorophore. |

| Emission λ | ~520-560 nm | Detects the light emitted by the excited dansyl group. |

| Quantification | Peak Area Integration | Correlates the fluorescence signal to the concentration of the analyte. |

The ability to separate and quantify substrates and products makes HPLC an invaluable tool for developing robust assays to study enzyme activity and inhibition. nih.gov HPLC-based assays offer exceptional precision, specificity, and reproducibility for monitoring enzymatic reactions. nih.gov By measuring the rate of disappearance of the substrate (Dansyl-Tyr-Val-Gly) and the appearance of its product(s) over time, researchers can determine key kinetic parameters such as Kₘ and kₖₐₜ. springernature.com

These assays are particularly useful for screening and characterizing enzyme inhibitors. A potential inhibitor is added to the reaction mixture, and its effect on the rate of product formation is measured. The data obtained can be used to determine the inhibitor's potency (e.g., IC₅₀ value) and mechanism of action. The direct measurement of both substrate and product provides a clear and unambiguous picture of the enzyme's catalytic cycle and how it is affected by different compounds. nih.gov

Utility of Dansyl Labeling in Mass Spectrometry-Based Proteomics and Peptidomics Research

Dansyl labeling, including the use of peptides like Dansyl-Tyr-Val-Gly, extends significantly into the fields of proteomics and peptidomics, primarily through its synergy with mass spectrometry (MS).

The dansyl group is proven to increase chromatographic separation and enhance ionization in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com This chemical derivatization improves the sensitivity of MS detection for peptides. nih.gov The presence of the dansyl moiety can lead to a significant increase in the signal-to-noise ratio during analysis. nih.gov

Furthermore, dansylation aids in fragment ion analysis in tandem mass spectrometry (MS/MS). Peptides labeled with a dansyl group often produce characteristic and intense "signature" ions upon fragmentation. nih.govresearchgate.net These specific fragment ions are useful markers that can simplify the identification of modified peptides within complex mixtures, making data interpretation more straightforward and reliable. nih.govresearchgate.net

| Increased S/N Ratio | Allows for the detection of low-abundance peptides. | nih.gov |

Native mass spectrometry is a technique used to study proteins and their complexes in their folded, non-denatured state. Dansyl chloride has been established as a useful covalent probe to study protein structure and dynamics under native conditions. mdpi.comnih.gov By labeling accessible sites on a protein, such as lysine (B10760008) residues, with a dansyl group, researchers can investigate changes in protein conformation and interactions. mdpi.com The mild labeling conditions are beneficial for preserving the native structure. mdpi.comnih.gov This approach, combined with native MS and ion mobility spectrometry, allows for the characterization of the structural integrity of proteins and protein-peptide complexes. mdpi.comnih.gov

Development of Spectrophotometric and Fluorometric Assays for High-Throughput Screening

While HPLC provides detailed kinetic data, it is often not suitable for screening large numbers of compounds due to its relatively low throughput. For this purpose, spectrophotometric and fluorometric assays performed in microplate formats are preferred. semanticscholar.orgresearchgate.net Dansyl-Tyr-Val-Gly and similar fluorescent substrates are ideal for developing such high-throughput screening (HTS) assays. nih.gov

A notable example is the development of an HTS-compatible assay for the enzyme MraY using a dansylated substrate. nih.gov This assay leverages the different fluorescence properties of the substrate and its lipid-linked product. The enzymatic reaction leads to a change in the fluorescence signal that can be monitored in real-time in a microplate reader without the need for a separation step. nih.gov This method allows for the rapid testing of large chemical libraries for potential enzyme inhibitors. nih.gov The development of these assays involves optimizing reaction conditions such as pH, temperature, and substrate concentration to ensure reliable and sensitive detection of enzyme activity. semanticscholar.orgresearchgate.net Such fluorometric assays offer high sensitivity and specificity, making them essential tools for drug discovery and enzymatic studies. mdpi.com

Table 3: Comparison of Assay Formats for Enzyme Analysis

| Feature | HPLC-Based Assay | HTS Fluorometric Assay |

|---|---|---|

| Principle | Physical separation of substrate and product | Change in fluorescence properties upon reaction |

| Throughput | Low to medium | High (e.g., 96- or 384-well plates) |

| Data Output | Detailed kinetics, quantification of individual species | Rate of reaction, endpoint fluorescence |

| Primary Use | Mechanism of action studies, detailed kinetic analysis | Primary screening of large compound libraries |

| Reference | nih.gov | nih.govftb.com.hr |

Investigation of Molecular Interactions and Conformational Dynamics Using Dansyl Tyr Val Gly Tfa Fluorescence

Probing Peptide and Protein Conformational Landscapes with Dansyl-Tyr-Val-Gly (TFA) as an Environment-Sensitive Fluorophore

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a well-established fluorescent probe widely utilized in the study of biomolecular structures and dynamics. wikipedia.orgresearchgate.net When covalently attached to peptides such as Tyr-Val-Gly, it creates a powerful tool for investigating the conformational landscapes of peptides and proteins. The fluorescence of the dansyl moiety is highly sensitive to the polarity of its local environment, a property that allows researchers to infer detailed information about molecular conformations and interactions. nih.gov

Analysis of Solvent Polarity and Local Environmental Effects on Dansyl Fluorescence for Conformational Inference

The fluorescence quantum yield and the wavelength of maximum emission of the dansyl group are exquisitely sensitive to the surrounding solvent polarity. nih.govdtic.mil In non-polar, aprotic environments, the dansyl group typically exhibits a high fluorescence quantum yield and an emission maximum at shorter wavelengths (blue-shift). As the polarity of the solvent increases, particularly in protic solvents like water, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (red-shift). dtic.mil This phenomenon, known as solvatochromism, arises from the stabilization of the excited state of the dansyl fluorophore by polar solvent molecules.

This sensitivity to the local environment makes Dansyl-Tyr-Val-Gly (TFA) an effective probe for conformational analysis. When the dansyl group is exposed to the aqueous solvent, its fluorescence is relatively low. However, if the peptide folds or binds to another molecule in a way that sequesters the dansyl group into a non-polar, hydrophobic pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum will be observed. nih.gov

The table below illustrates the effect of solvent polarity on the fluorescence quantum yield of a related compound, dansyl glycine (B1666218), which serves as a good model for the behavior of the dansyl group in Dansyl-Tyr-Val-Gly (TFA).

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) |

| Dioxane | 2.2 | 0.66 |

| Water | 80.1 | 0.07 |

Data for Dansyl glycine, adapted from Bramhall, 1986 and Chen, 1967.

By monitoring these changes in fluorescence, researchers can infer conformational changes in the peptide itself or in a protein to which it is bound. For instance, a change in the tertiary or quaternary structure of a protein can alter the environment around a bound Dansyl-Tyr-Val-Gly (TFA), leading to a measurable change in its fluorescence signal.

Monitoring Ligand-Induced Conformational Changes in Enzymes and Other Biomolecules

Dansyl-Tyr-Val-Gly (TFA) can be employed as a fluorescent reporter to monitor conformational changes in enzymes and other biomolecules upon ligand binding. smolecule.com The binding of a ligand to a protein often induces a conformational change in the protein's structure. If Dansyl-Tyr-Val-Gly (TFA) is bound to the protein, this conformational change can alter the local environment of the dansyl probe, resulting in a change in its fluorescence properties. nih.gov

For example, if the binding of a substrate or an allosteric regulator to an enzyme causes a cleft to close around the ligand, a Dansyl-Tyr-Val-Gly (TFA) molecule strategically positioned in or near that cleft will experience a change in its environment from polar (solvent-exposed) to non-polar (buried). This will lead to an increase in fluorescence intensity and a blue shift in the emission wavelength, providing a direct spectroscopic signal of the conformational change. nih.govresearchgate.net

This technique is particularly valuable for:

Determining binding affinities: By titrating a protein-Dansyl-Tyr-Val-Gly (TFA) complex with a ligand and monitoring the change in fluorescence, one can determine the dissociation constant (Kd) of the ligand-protein interaction.

Studying enzyme kinetics: The real-time nature of fluorescence measurements allows for the study of the kinetics of conformational changes associated with enzymatic catalysis. smolecule.com

High-throughput screening: Fluorescence-based assays are amenable to high-throughput screening formats for the discovery of new drugs that modulate the function of a target protein by inducing specific conformational states. frontiersin.org

The use of dansylated probes like Dansyl-Tyr-Val-Gly (TFA) provides a sensitive and non-radioactive method to study the dynamic nature of protein conformations and their response to ligand binding. springernature.com

Studies on the Self-Assembly and Aggregation Phenomena of Dansyl-Tyr-Val-Gly (TFA) and Related Peptides

The self-assembly of peptides into ordered nanostructures is a phenomenon of great interest in materials science and biotechnology. researchgate.netnih.gov Peptides like Dansyl-Tyr-Val-Gly (TFA), which possess both hydrophobic (dansyl, Tyr, Val) and hydrophilic (Gly, TFA counter-ion) moieties, can be considered amphiphilic and thus have the potential to self-assemble in aqueous environments.

Mechanistic Insights into Micelle Formation and Ordered Peptide Self-Organization

Amphiphilic molecules, when dissolved in water above a certain critical concentration, can spontaneously assemble into organized structures such as micelles. rsc.orgnih.gov In the case of Dansyl-Tyr-Val-Gly (TFA), the hydrophobic dansyl group and the side chains of tyrosine and valine would likely form the core of the micelle, minimizing their contact with water. The more hydrophilic glycine residue and the charged termini would form the outer corona of the micelle, interacting with the surrounding aqueous environment. nih.govrsc.org

The process of micelle formation is driven by the hydrophobic effect, which is the thermodynamic tendency of non-polar molecules to aggregate in aqueous solution and exclude water molecules. The formation of these self-assembled structures can be influenced by factors such as peptide concentration, temperature, pH, and ionic strength. scienceopen.com

While direct studies on the self-assembly of Dansyl-Tyr-Val-Gly (TFA) are not extensively reported, the principles governing the self-assembly of other tripeptides and amphiphilic peptides provide a strong framework for understanding its likely behavior. nih.govrsc.orgunits.itchemrxiv.org The interplay of hydrogen bonding between peptide backbones, π-π stacking of the dansyl and tyrosine aromatic rings, and hydrophobic interactions would be the key driving forces for the formation of ordered aggregates.

Relevance of Peptide Aggregation Behavior to Biomaterials Research

The self-assembly of peptides into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, is a cornerstone of modern biomaterials research. researchgate.netscienceopen.comnih.gov These materials are being explored for a wide range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine. nih.govnih.govnih.gov

The aggregation of peptides like Dansyl-Tyr-Val-Gly (TFA) could lead to the formation of such functional biomaterials. For instance, the self-assembly of this peptide into nanofibers could result in the formation of a hydrogel, a water-swollen network of fibers that can mimic the extracellular matrix. nih.gov The presence of the dansyl group offers the additional advantage of inherent fluorescence, allowing the material to be tracked and visualized in biological systems.

Potential applications in biomaterials research include:

Scaffolds for Tissue Engineering: Self-assembled peptide hydrogels can provide a three-dimensional scaffold to support cell growth and tissue regeneration. nih.govnih.gov

Drug Delivery Vehicles: The hydrophobic cores of micelles formed from Dansyl-Tyr-Val-Gly (TFA) could serve as reservoirs for hydrophobic drugs, enabling their solubilization and controlled release. nih.govmdpi.com

Biosensors: The environmentally sensitive fluorescence of the dansyl group could be exploited to create "smart" biomaterials that respond to changes in their local environment, such as pH or the presence of specific biomolecules.

The ability to design and control the self-assembly of fluorescent peptides like Dansyl-Tyr-Val-Gly (TFA) opens up exciting possibilities for the development of novel and functional biomaterials. nih.gov

Future Directions and Emerging Research Avenues Utilizing Dansyl Tyr Val Gly Tfa

Integration into High-Throughput Screening Platforms for the Discovery of Enzyme Modulators

The unique characteristics of Dansyl-Tyr-Val-Gly (TFA) make it an exemplary candidate for integration into high-throughput screening (HTS) platforms aimed at the discovery of novel enzyme modulators. The core principle of its application in HTS lies in its fluorescent nature, which allows for the development of sensitive and continuous assays. smolecule.com

Fluorescence-Based Assay Principles:

Fluorescence Intensity Assays: In a typical assay, the enzymatic processing of Dansyl-Tyr-Val-Gly (TFA) by its target enzyme, peptidylglycine monooxygenase, would result in a change in the fluorescence signal. This change can be monitored in real-time to determine the reaction rate. The presence of an inhibitor would lead to a decrease in the rate of change, a signal that is readily detectable in a multi-well plate format.

Fluorescence Polarization (FP) Assays: FP is a powerful HTS technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger entity, such as a protein. nih.gov Dansyl-Tyr-Val-Gly (TFA), as a relatively small molecule, would have a low FP value. Upon binding to its target enzyme, the resulting complex would be much larger, leading to a significant increase in the FP value. A potential inhibitor that displaces the fluorescent peptide from the enzyme's active site would cause a decrease in the FP signal, providing a robust method for identifying hits.

Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays could be designed by pairing the dansyl group with a suitable quencher molecule. If the peptide is cleaved by the enzyme, the fluorophore and quencher would be separated, leading to an increase in fluorescence. This "turn-on" signal is highly desirable for HTS as it minimizes false positives.

The amenability of these fluorescence-based methods to automation and miniaturization makes Dansyl-Tyr-Val-Gly (TFA) a cost-effective and efficient tool for screening large compound libraries for potential inhibitors or activators of peptidylglycine monooxygenase and potentially other enzymes.

Table 1: Potential High-Throughput Screening (HTS) Methodologies Utilizing Dansyl-Tyr-Val-Gly (TFA)

| HTS Methodology | Principle | Signal Readout | Potential Application for Dansyl-Tyr-Val-Gly (TFA) |

| Fluorescence Intensity | Measurement of the change in fluorescence upon enzymatic modification of the substrate. | Increase or decrease in fluorescence intensity. | Monitoring the cleavage of Dansyl-Tyr-Val-Gly by its target enzyme. |

| Fluorescence Polarization (FP) | Detection of changes in the rotational speed of the fluorescent peptide upon binding to an enzyme. | Change in the polarization of emitted light. | Identifying compounds that displace Dansyl-Tyr-Val-Gly from the enzyme's active site. |

| Förster Resonance Energy Transfer (FRET) | Measurement of energy transfer between a donor fluorophore (dansyl) and an acceptor quencher. | Increase in fluorescence upon cleavage and separation of the FRET pair. | Developing a "turn-on" assay for enzyme activity. |

Exploration of Advanced Optogenetic Tools and Photoactivatable Probes Incorporating Dansyl Moieties

While direct applications of Dansyl-Tyr-Val-Gly (TFA) in optogenetics have not been reported, the unique properties of the dansyl group present intriguing possibilities for the development of novel photoactivatable probes and tools for controlling enzyme activity with light. Optogenetics relies on genetically encoded, light-responsive proteins to control cellular processes with high spatiotemporal precision.

Future research could focus on designing photoactivatable or "caged" versions of Dansyl-Tyr-Val-Gly (TFA). In such a design, a photolabile protecting group would be attached to the peptide, rendering it non-fluorescent and inactive as a substrate. Upon irradiation with a specific wavelength of light, the protecting group would be cleaved, releasing the active, fluorescent peptide. This would allow researchers to initiate an enzymatic reaction at a precise time and location within a cell or tissue, enabling the study of enzyme dynamics with unprecedented control.

Furthermore, the dansyl moiety itself can be incorporated into more complex systems. For instance, dansylated peptides could be tethered to photosensitive proteins. Light-induced conformational changes in the protein could then either expose or conceal the peptide, thereby controlling its interaction with a target enzyme. While still a nascent concept, the fusion of the fluorescent reporting capabilities of the dansyl group with the light-mediated control of optogenetics holds significant promise for dissecting complex biological pathways.

Computational Modeling and Molecular Dynamics Simulations to Predict Dansyl-Tyr-Val-Gly (TFA) Interactions and Conformational Behavior

To date, specific computational studies on Dansyl-Tyr-Val-Gly (TFA) are not widely available in the scientific literature. However, the application of computational modeling and molecular dynamics (MD) simulations represents a significant future direction for understanding the behavior of this peptide and for designing novel derivatives with enhanced properties.

Potential Avenues for Computational Research:

Conformational Analysis: MD simulations can be employed to explore the conformational landscape of Dansyl-Tyr-Val-Gly (TFA) in different environments, such as in aqueous solution or when bound to its target enzyme. This would provide insights into the peptide's flexibility and the specific conformations that are recognized by the enzyme's active site.